molecular formula C8H11N5O2 B123812 7-(2-Hydroxypropyl)guanine CAS No. 56247-84-8

7-(2-Hydroxypropyl)guanine

Cat. No. B123812
CAS RN: 56247-84-8
M. Wt: 209.21 g/mol
InChI Key: JVWVMKYNORDKGP-UHFFFAOYSA-N
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Description

7-(2-Hydroxypropyl)guanine is a compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 . It is used in cancer research and is classified under carcinogens .


Synthesis Analysis

Propylene oxide (PO), a high-volume chemical intermediate, reacts with DNA to form mainly N7-(2-hydroxypropyl)guanine (7-HPG). The exposure-dependent accumulation of 7-HPG in nasal respiratory epithelium (NRE), lung, and liver was determined in male F344 rats exposed to PO by the inhalation route .


Molecular Structure Analysis

The molecular structure of 7-(2-Hydroxypropyl)guanine is represented by the formula C8H11N5O2 . The average mass is 209.205 Da and the monoisotopic mass is 209.091278 Da .


Chemical Reactions Analysis

Propylene oxide reacts with DNA to form mainly N7-(2-hydroxypropyl)guanine (7-HPG). The exposure-dependent accumulation of 7-HPG in nasal respiratory epithelium (NRE), lung, and liver was determined in male F344 rats exposed to PO by the inhalation route .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(2-Hydroxypropyl)guanine include a molecular formula of C8H11N5O2 and a molecular weight of 209.21 .

Scientific Research Applications

DNA Adduct Formation and Measurement

7-(2-Hydroxypropyl)guanine plays a significant role in the study of DNA adducts, particularly as a marker of exposure to various chemicals. In a study by Novák et al. (2004), two synthetic routes were presented for creating compounds related to 7-(2-Hydroxypropyl)guanine, useful in marking exposure to styrene, a chemical used in the manufacturing of plastic products (Novák, Linhart, & Dvorˇáková, 2004). Additionally, Segerbäck et al. (1998) demonstrated the use of 7-(2-Hydroxypropyl)guanine for quantifying DNA adducts in different organs, offering insight into tissue-specific exposure to propylene oxide, a potential carcinogen (Segerbäck et al., 1998).

Applications in Chemical Exposure and Toxicology

The compound's relevance extends to toxicology and exposure analysis. Walker et al. (1992) researched the formation and persistence of 7-(2-hydroxyethyl)guanine in DNA following repeated exposures to ethylene oxide, a structurally similar compound, highlighting its application in molecular dosimetry of toxic exposures (Walker et al., 1992). Ríos-Blanco et al. (2000) further explored its accumulation in tissues of rats exposed to propylene oxide, emphasizing its significance in understanding carcinogenesis at the molecular level (Ríos-Blanco et al., 2000).

Antiprotozoal Research and Hybridization Experiments

In antiprotozoal research, Piper et al. (1980) synthesized derivatives of 7-substituted guanines, including 7-(2-Hydroxypropyl)guanine, to explore their potential as inhibitors of hypoxanthine-guanine phosphoribosyltransferase, a key enzyme in malarial parasites (Piper, Laseter, & Montgomery, 1980). Tchen et al. (1984) modified nucleic acids with compounds including 7-(2-Hydroxypropyl)guanine for use in hybridization experiments, demonstrating its utility in bioanalytical chemistry (Tchen, Fuchs, Sage, & Leng, 1984).

Electroanalytical Detection and Disease Biomarker Research

Sanjuán et al. (2016) explored the use of boron-doped diamond electrodes for the electroanalytical detection of 7-methylguanine, a related compound, in urine samples, indicating the potential for detecting DNA modifications in clinical diagnostics (Sanjuán et al., 2016). Thomas et al. (2013) developed methods to detect trace amounts of 7-methyl guanine in biological samples, including those from Huntington's disease patients, underscoring the significance of guanine modifications in understanding neurodegenerative diseases (Thomas et al., 2013).

properties

IUPAC Name

2-amino-7-(2-hydroxypropyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWVMKYNORDKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C1C(=O)NC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971677
Record name 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Hydroxypropyl)guanine

CAS RN

56247-84-8
Record name 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56247-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N7-(2-Hydroxypropyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
MN Ríos-Blanco, A Ranasinghe, MS Lee… - …, 2003 - academic.oup.com
Propylene oxide (PO) is a high-volume chemical intermediate that causes a low incidence of nasal tumors in rodents exposed to high concentrations (≥300 ppm). PO reacts with DNA …
Number of citations: 24 academic.oup.com
D Segerbäck, K Plná, T Faller, PE Kreuzer… - Chemico-biological …, 1998 - Elsevier
7-(2-Hydroxypropyl)guanine (7-HPG) constitutes the major adduct from alkylation of DNA by the genotoxic carcinogen, propylene oxide. The levels of 7-HPG in DNA of various organs …
Number of citations: 44 www.sciencedirect.com
K Plna, S Osterman-Golkar, E Nogradi… - …, 2000 - academic.oup.com
Epichlorohydrin (ECH) is a simple 3-carbon epoxide of industrial importance. It has been shown to be genotoxic in several systems and carcinogenic in experimental animals. The aim …
Number of citations: 20 academic.oup.com
MJM Nivard, K Czene, D Segerbäck… - … and Molecular Mechanisms …, 2003 - Elsevier
Ethylene oxide (EO) and propylene oxide (PO) are direct acting mutagens with high Swain–Scott s-values, which indicate that they react preferentially with ring nitrogens in the DNA. We …
Number of citations: 29 www.sciencedirect.com
MN Ríos-Blanco, TH Faller, J Nakamura… - …, 2000 - academic.oup.com
Propylene oxide (PO) is a relatively weak mutagen that induces nasal tumor formation in rats during long-term inhalation studies at high exposures (≥300 ppm), concentrations that …
Number of citations: 38 academic.oup.com
W Pauwels, H Veulemans - Mutation Research/Genetic Toxicology and …, 1998 - Elsevier
Epoxides react at various nucleophilic sites in macromolecules such as haemoglobin and DNA. To study the reaction rate constants of ethylene oxide (EO), propylene oxide (PO) and …
Number of citations: 51 www.sciencedirect.com
PD Lawley, M Jarman - Biochemical Journal, 1972 - portlandpress.com
1. Propylene oxide reacts with DNA in aqueous buffer solution at about neutral pH to yield two principal products, identified as 7-(2-hydroxypropyl)guanine and 3-(2-hydroxypropyl)…
Number of citations: 98 portlandpress.com
HH Landin, D Segerbäck, C Damberg… - Chemico-biological …, 1999 - Elsevier
Epichlorohydrin (1-chloro-2,3-epoxypropane; ECH) is an important industrial chemical and a carcinogen in experimental animals. The main aims of the present study were to …
Number of citations: 34 www.sciencedirect.com
K Plna, R Nilsson, M Koskinen, D Segerbäck - Carcinogenesis, 1999 - academic.oup.com
Propylene oxide, a widely used monofunctional alkylating agent, has been shown to be genotoxic in in vitro test systems and induces tumors in the nasal tissues of experimental animals…
Number of citations: 48 academic.oup.com
DM Kokkinakis, DG Scarpelli - Cancer research, 1989 - AACR
N-Nitrosobis(2-oxopropyl)amine (BOP) and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) alkylate DNA and other macromolecules in the liver, kidney, pancreas, and lungs …
Number of citations: 30 aacrjournals.org

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